2-amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a furan ring, dichlorophenyl, and a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the furan ring. This intermediate is then reacted with 2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the chromene structure can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Furanones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(5-(2,4-dichlorophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Uniqueness
2-amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its dichlorophenyl and furan moieties contribute to its distinct pharmacological profile, setting it apart from similar compounds .
Properties
Molecular Formula |
C22H18Cl2N2O3 |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
2-amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C22H18Cl2N2O3/c1-22(2)8-15(27)20-18(9-22)29-21(26)12(10-25)19(20)17-6-5-16(28-17)11-3-4-13(23)14(24)7-11/h3-7,19H,8-9,26H2,1-2H3 |
InChI Key |
CJTZFINWKJBMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
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